5-(2-Fluoro-5-methylphenyl)nicotinic acid, 95%
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Overview
Description
5-(2-Fluoro-5-methylphenyl)nicotinic acid (5-FMPA) is a synthetic compound that has been used in various scientific research applications. It is a derivative of nicotinic acid, which is a naturally occurring compound found in plants and animals. 5-FMPA has been studied for its potential to act as an agonist of certain receptors in the body, and has been found to have biochemical and physiological effects.
Scientific Research Applications
5-(2-Fluoro-5-methylphenyl)nicotinic acid, 95% has been used in various scientific research applications. It has been studied for its potential as an agonist of certain receptors, such as the nicotinic acetylcholine receptor (nAChR). It has also been studied for its ability to act as an inhibitor of certain enzymes, such as the monoamine oxidase (MAO) enzyme. Additionally, 5-(2-Fluoro-5-methylphenyl)nicotinic acid, 95% has been studied for its potential to modulate the activity of certain proteins, such as the cytochrome P450 enzyme.
Mechanism of Action
5-(2-Fluoro-5-methylphenyl)nicotinic acid, 95% has been found to act as an agonist of certain receptors, such as the nAChR. It binds to the receptor and activates it, which leads to the release of neurotransmitters such as acetylcholine. Additionally, 5-(2-Fluoro-5-methylphenyl)nicotinic acid, 95% has been found to act as an inhibitor of certain enzymes, such as MAO. It binds to the enzyme and blocks its activity, which leads to an increase in the levels of certain neurotransmitters such as dopamine and serotonin. Finally, 5-(2-Fluoro-5-methylphenyl)nicotinic acid, 95% has been found to modulate the activity of certain proteins, such as the cytochrome P450 enzyme. It binds to the enzyme and alters its activity, which can lead to changes in the metabolism of certain drugs and other compounds.
Biochemical and Physiological Effects
5-(2-Fluoro-5-methylphenyl)nicotinic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been found to act as an agonist of certain receptors, which can lead to the release of certain neurotransmitters and the activation of certain pathways. Additionally, it has been found to act as an inhibitor of certain enzymes, which can lead to an increase in the levels of certain neurotransmitters. Finally, it has been found to modulate the activity of certain proteins, which can lead to changes in the metabolism of certain drugs and other compounds.
Advantages and Limitations for Lab Experiments
5-(2-Fluoro-5-methylphenyl)nicotinic acid, 95% has several advantages for lab experiments. It is relatively easy to synthesize, and it has a wide variety of potential applications. Additionally, it has been found to act as an agonist, inhibitor, and modulator of certain receptors, enzymes, and proteins, making it a versatile compound for research. However, there are some limitations to using 5-(2-Fluoro-5-methylphenyl)nicotinic acid, 95% in lab experiments. It has been found to be toxic in certain concentrations, and it can have off-target effects, which can make it difficult to interpret the results of experiments.
Future Directions
There are several potential future directions for the use of 5-(2-Fluoro-5-methylphenyl)nicotinic acid, 95%. It could be used to study the role of certain receptors, enzymes, and proteins in various physiological processes. Additionally, it could be used to develop new drugs that target certain receptors, enzymes, or proteins. Finally, it could be used to develop new therapies for various diseases and disorders.
Synthesis Methods
5-(2-Fluoro-5-methylphenyl)nicotinic acid, 95% can be synthesized using a synthesis route known as the “Ugi four-component reaction”. In this reaction, aldehyde, isocyanide, and amine are reacted together in the presence of a catalytic amount of an acid, such as hydrochloric acid, to form the desired product. This method is relatively simple and cost-effective, and has been used to synthesize a variety of compounds.
properties
IUPAC Name |
5-(2-fluoro-5-methylphenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c1-8-2-3-12(14)11(4-8)9-5-10(13(16)17)7-15-6-9/h2-7H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPPNSHBKOCPMBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C2=CC(=CN=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681356 |
Source
|
Record name | 5-(2-Fluoro-5-methylphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80681356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261975-36-3 |
Source
|
Record name | 5-(2-Fluoro-5-methylphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80681356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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